5-methyl-2-(pyridin-3-yloxy)pyridine
Description
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYRWOUDHLUDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Copper(I) iodide (CuI) in 1,2-dichlorobenzene (DCB) at 120°C facilitates the coupling via a single-electron transfer mechanism, forming a Cu(III) intermediate before reductive elimination. Ligands such as 1,10-phenanthroline enhance catalytic activity by stabilizing the copper center, improving yields from 45% to 68%. Solvent screening reveals DCB outperforms DMF or toluene due to its high boiling point and ability to solubilize aromatic intermediates.
Table 1: Ullmann Coupling Optimization Parameters
Substrate Scope and Limitations
Electron-deficient pyridines, such as 2-chloro-5-methylpyridine, exhibit superior reactivity due to enhanced leaving group ability. Conversely, 3-hydroxypyridine requires protection of the pyridine nitrogen to prevent unwanted coordination with copper, though this adds synthetic steps. Scalability tests demonstrate consistent yields (>65%) at 10 mmol scale, but prolonged heating (>24 h) leads to decomposition.
Nucleophilic Aromatic Substitution (SNAr) Approaches
SNAr provides an alternative route under milder conditions but necessitates activated aryl halides. For this substrate, 2-fluoro-5-methylpyridine reacts with 3-hydroxypyridine in the presence of a strong base.
Base and Solvent Screening
Potassium carbonate in dimethylacetamide (DMAc) at 80°C achieves 54% yield, while cesium carbonate in DMSO elevates conversion to 61%. Polar aprotic solvents stabilize the transition state by solvating the fluoride leaving group, as evidenced by DFT calculations. Microwave irradiation (150°C, 30 min) further improves yields to 73%, though scalability remains challenging.
Electronic Effects on Reactivity
Introducing electron-withdrawing groups (e.g., nitro) at the 4-position of 2-fluoropyridine increases electrophilicity, boosting yields to 82%. However, this modification necessitates post-synthetic reduction steps, complicating the workflow.
Palladium-Catalyzed Cross-Coupling Strategies
While less common for ether synthesis, Buchwald-Hartwig amination conditions adapt to this substrate by replacing amines with alkoxide nucleophiles.
Ligand and Precursor Selection
A combination of Pd(OAc)₂ and Xantphos enables C–O bond formation between 2-chloro-5-methylpyridine and 3-hydroxypyridine at 100°C. Triethylamine scavenges HCl, shifting the equilibrium toward product formation. Yields plateau at 58% due to competing hydrolysis of the chloropyridine precursor.
Comparative Analysis with Copper Catalysis
Palladium systems offer faster reaction times (6 h vs. 12 h) but suffer from higher catalyst loadings (5 mol% vs. 10 mol% CuI) and sensitivity to oxygen. Economic evaluations favor copper-based methods for large-scale synthesis.
Emerging Methods: Photoredox and Electrochemical Catalysis
Recent advances in photoredox catalysis utilize iridium complexes (e.g., Ir(ppy)₃) to mediate electron transfer between pyridine derivatives. Initial trials show modest yields (42%) under blue LED irradiation, with decatungstate anions improving efficiency to 57%. Electrochemical methods employing boron-doped diamond electrodes achieve 49% yield via in situ generation of reactive oxygen nucleophiles, though substrate solubility limits broad applicability.
Industrial-Scale Considerations and Process Chemistry
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(pyridin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted with a methyl group at the 5-position and a pyridin-3-yloxy moiety. This structural configuration is significant as it influences the compound's reactivity, solubility, and interaction with biological targets.
Chemistry
5-Methyl-2-(pyridin-3-yloxy)pyridine serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic chemistry.
Common Reactions:
- Oxidation: Can be oxidized to form N-oxides.
- Reduction: Can be reduced to corresponding amine derivatives.
- Substitution: The pyridin-3-yloxy group can be replaced by other nucleophiles.
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties . Its mechanism of action often involves enzyme inhibition and receptor interaction.
Biological Activities:
- Antimicrobial Properties: Exhibits activity against various pathogens.
- Cytotoxicity Assessments: Demonstrates low toxicity towards normal human cell lines while maintaining antimicrobial efficacy.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
Table 2: Cytotoxicity Studies
| Cell Line | IC50 (μM) |
|---|---|
| HaCat (human epidermal keratinocytes) | >100 |
| BALB/c 3T3 (normal murine fibroblasts) | >100 |
Medical Applications
The therapeutic potential of this compound is under investigation for various diseases. Notably, it has shown promise in:
- Cancer Treatment: Targeting pathways implicated in tumor growth.
- Antimicrobial Therapy: As an alternative to conventional antibiotics due to its efficacy against resistant strains.
Antimicrobial Efficacy Study
A study evaluated the compound's effectiveness against clinical strains of Escherichia coli and Pseudomonas aeruginosa, demonstrating results comparable to established antibiotics like ciprofloxacin. This positions the compound as a candidate for further development in antimicrobial therapies.
Cytotoxicity Assessment
Research focused on the cytotoxic effects of various derivatives of pyridine-based compounds established that the presence of the pyridin-3-yloxy group significantly reduces toxicity while maintaining antimicrobial efficacy. This finding is crucial for developing safe therapeutic agents.
Comparative Studies
When compared to similar compounds such as 2-Methyl-3-aminopyridine and 5-Methyl-2-(methoxy)pyridin-3-amine, this compound exhibits unique properties attributed to its specific structural features. The presence of the pyridin-3-yloxy group enhances solubility and bioavailability, contributing to superior biological activity.
Mechanism of Action
The mechanism of action of 5-methyl-2-(pyridin-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
2-(2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine
- Structure : Contains a tetrazole ring linked to a phenyl group substituted with pyridin-3-yloxy, attached to a pyridine ring.
- Activity : A potent mGlu5 receptor antagonist (IC₅₀ = 0.3 nM) with high oral bioavailability. The tetrazole enhances hydrogen bonding and ionic interactions, contributing to its high receptor affinity .
5-Methyl-2-(Phenylethynyl)Pyridine (5MPEP)
- Structure : Features an ethynyl group connecting a phenyl ring to the pyridine core.
- Activity : Acts as a negative allosteric modulator of mGlu5 receptors. The ethynyl group enhances π-π stacking with hydrophobic receptor pockets, influencing selectivity .
3-(4-Allyl-2-Methoxyphenoxy)Pyridine (25)
- Structure : Includes an allyl and methoxy group on the phenyl ring.
- Properties : Reported as a colorless solid with higher steric bulk due to the allyl group, which may reduce metabolic clearance but improve binding to planar receptors .
- Key Difference : The allyl and methoxy substituents increase MW (~243.28 g/mol) and alter electronic effects compared to the methyl and pyridin-3-yloxy groups in the target compound.
N'-(3,4-Dimethoxybenzylidene)-5-Methyl-2-(Pyridin-3-yl)Thiazole-4-Carbohydrazide (5b)
- Structure : Contains a thiazole ring and hydrazide group.
- Activity : Exhibits anti-inflammatory and antimicrobial properties due to the hydrazide functionality, which can chelate metal ions or form hydrogen bonds .
- Key Difference: The thiazole-carbohydrazide structure (MW ≈ 394.42 g/mol) introduces polar groups that enhance solubility but may limit membrane permeability compared to the non-polar 5-methyl-2-(pyridin-3-yloxy)pyridine.
Physicochemical and Pharmacological Comparison
Biological Activity
Antimicrobial Activity
5-methyl-2-(pyridin-3-yloxy)pyridine has shown notable antimicrobial properties, particularly against certain bacterial strains. While specific data for this compound is limited, structurally similar pyridine derivatives have demonstrated significant antibacterial activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| B. subtilis | 75 |
| E. faecalis | 125 |
| E. coli | <125 |
| P. aeruginosa | 150 |
These values suggest that this compound may exhibit comparable antimicrobial activity, especially against Gram-positive bacteria .
Anticancer Potential
Research indicates that pyridine-containing compounds, including this compound, may possess anticancer properties. While specific studies on this compound are not available in the provided search results, structurally similar molecules have shown promise in cancer research.
Anti-inflammatory Activity
Pyridine derivatives have demonstrated significant anti-inflammatory effects. For instance, some compounds have shown potent COX-2 inhibition:
| Compound | IC50 (μmol) against COX-2 |
|---|---|
| Compound 5 | 0.04 ± 0.09 |
| Compound 6 | 0.04 ± 0.02 |
| Celecoxib (standard) | 0.04 ± 0.01 |
These results suggest that this compound might exhibit similar anti-inflammatory properties, warranting further investigation .
Neuroprotective Effects
Some pyridine-containing compounds have shown neuroprotective effects in animal models. For example, certain D3 dopamine receptor agonists have demonstrated potent neuroprotection against MPTP-induced neurodegeneration in mice and primates . While this compound has not been specifically studied for this effect, its structural similarity to these compounds suggests potential neuroprotective properties that merit further exploration.
The exact mechanism of action for this compound is not fully elucidated. However, based on the activity of similar compounds, it is likely that this molecule interacts with specific enzymes or receptors, modulating their activity and leading to various biological effects. The compound's ability to bind to enzymes and receptors could explain its diverse biological activities, including antimicrobial, anticancer, and potentially anti-inflammatory and neuroprotective effects.
Future Research Directions
Given the promising biological activities of this compound and related compounds, several areas warrant further investigation:
- Detailed structure-activity relationship (SAR) studies to optimize its biological properties.
- In-depth mechanistic studies to elucidate its precise mode of action in various biological systems.
- Exploration of its potential as a lead compound for developing new antimicrobial, anticancer, or anti-inflammatory agents.
- Investigation of its pharmacokinetic properties and potential for drug development.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
